1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide

Antitumor pharmacology Trihydroxybenzylamine Leukemia

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide (CAS 79490-74-7) is the hydroiodide salt of 5-(aminomethyl)benzene-1,2,3-triol, also referred to as 3,4,5-trihydroxybenzylamine hydroiodide. The compound belongs to the class of aminomethyl-substituted benzenetriols, featuring a pyrogallol (1,2,3-trihydroxybenzene) core with a primary aminomethyl substituent at the 5-position, counterbalanced by iodide.

Molecular Formula C7H10INO3
Molecular Weight 283.06 g/mol
CAS No. 79490-74-7
Cat. No. B1660595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
CAS79490-74-7
Molecular FormulaC7H10INO3
Molecular Weight283.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)CN.I
InChIInChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H
InChIKeyAPSVXFLUUQVMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide (CAS 79490-74-7) – Core Identity and Sourcing Profile for Scientific Procurement


1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide (CAS 79490-74-7) is the hydroiodide salt of 5-(aminomethyl)benzene-1,2,3-triol, also referred to as 3,4,5-trihydroxybenzylamine hydroiodide . The compound belongs to the class of aminomethyl-substituted benzenetriols, featuring a pyrogallol (1,2,3-trihydroxybenzene) core with a primary aminomethyl substituent at the 5-position, counterbalanced by iodide. With a molecular formula of C₇H₁₀INO₃ and a molecular weight of 283.06 g/mol, it is commercially supplied as a research chemical with a minimum purity specification of 95% . The compound is listed in the NCI/DTP repository under NSC 329094, indicating its historical inclusion in developmental therapeutics screening programs .

Why 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide Cannot Be Replaced by Free-Base, Regioisomeric, or Alternative Salt Forms


Although the free-base 5-(aminomethyl)benzene-1,2,3-triol (CAS 79146-84-2) and the 4-aminomethyl regioisomer (CAS 79146-83-1) share the same benzenetriol-aminomethyl core, substitution fails on multiple procurement-relevant dimensions. The hydroiodide salt form (CAS 79490-74-7) provides a defined stoichiometric counterion that directly impacts solubility, crystallization behavior, and weighing accuracy in quantitative research workflows . The 5-aminomethyl regiochemistry (3,4,5-trihydroxybenzylamine) is structurally distinct from the 4-aminomethyl isomer (2,3,4-trihydroxybenzylamine); in the broader trihydroxybenzylamine class, the 3,4,5-substitution pattern is specifically reported in antitumor pharmacology studies, whereas the 2,3,4-isomer lacks equivalent published biological characterization . Furthermore, in catechol-O-methyltransferase (COMT) biochemistry, pyrogallol derivatives with vicinal trihydroxy substitution exhibit substrate/inhibitor properties that differ fundamentally from catechol-based analogs, making cross-class substitution scientifically unsound .

Quantitative Differentiation Evidence: 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide vs. Closest Analogs and In-Class Alternatives


Antitumor Potency of Trihydroxybenzylamines vs. Dihydroxybenzylamines in Murine Leukemia Models

In a direct head-to-head study, the trihydroxybenzylamine class (which includes the free-base form of the target compound, 3,4,5-trihydroxybenzylamine) demonstrated antitumor inhibitory concentrations of 0.01–1.0 mM in vitro against P388 and L1210 lymphocytic leukemia cells, compared to 0.1–1.0 mM for the corresponding dihydroxybenzylamine (DHBA) analogs (2,3-DHBA and 3,4-DHBA) . This ~10-fold lower minimum inhibitory concentration represents a quantitative potency advantage for the trihydroxy substitution pattern. Furthermore, the trihydroxy derivatives uniquely inhibited uridine and leucine incorporation in addition to thymidine, indicating a broader macromolecular synthesis inhibition profile not observed with the dihydroxy analogs . In vivo, doses exceeding 200 mg/kg of trihydroxybenzylamines completely suppressed radiolabeled thymidine incorporation by tumor cells within 1 hour, with no detectable effect on gut or bone marrow incorporation .

Antitumor pharmacology Trihydroxybenzylamine Leukemia P388 L1210

Selectivity of Tumor vs. Host Tissue Thymidine Incorporation In Vivo

In the same study series, trihydroxybenzylamine-treated L1210 and P388 tumor-bearing mice showed selective inhibition of [³H]thymidine incorporation by tumor cells, with essentially no effect on gut epithelium or bone marrow incorporation . This in vivo selectivity profile was not observed with the para-substituted 2,5-DHBA analog, which was a potent inhibitor in vitro but completely inactive in vivo . This differential between in vitro potency and in vivo efficacy for the para isomer underscores that the ortho/para vicinal triol arrangement in the target compound's core structure is a critical determinant of pharmacological selectivity, not merely potency.

Tumor selectivity Thymidine incorporation In vivo pharmacology Bone marrow sparing

Salt Form Stoichiometry and Purity: Hydroiodide vs. Alternative Salt Forms

The target compound is supplied specifically as the hydroiodide salt (C₇H₁₀INO₃, MW 283.06) with a documented minimum purity of 95% . In contrast, the free base (CAS 79146-84-2) has the formula C₇H₉NO₃ (MW 155.15) and is typically offered without a verified purity specification from major catalog suppliers . The hydrochloride salt of the 4-aminomethyl regioisomer (CAS not specifically assigned for the 5-isomer HCl) also differs in counterion mass (Cl vs. I), affecting molar calculations. The hydroiodide form provides a defined, gravimetrically distinct salt with a heavier counterion (iodide, atomic weight 126.9) that facilitates precise weighing and stoichiometric calculations, reducing relative weighing errors compared to the free base (MW 155.15) for small-scale experimental preparations .

Salt stoichiometry Purity specification Chemical procurement Counterion

Regioisomeric Differentiation: 5-(Aminomethyl) vs. 4-(Aminomethyl) Substitution in Biological Characterization

The 5-aminomethyl isomer (NSC 329094) and the 4-aminomethyl isomer (NSC 329097, CAS 79146-83-1) are both cataloged in the NCI/DTP repository but with distinct NSC identifiers, reflecting their treatment as separate chemical entities in developmental therapeutics screening . The 3,4,5-trihydroxy substitution pattern (5-aminomethyl) places the aminomethyl group para to the central hydroxyl and meta to both flanking hydroxyls, whereas the 2,3,4-trihydroxy pattern (4-aminomethyl) positions the aminomethyl ortho to one hydroxyl. Published antitumor characterization data for trihydroxybenzylamines specifically refers to the 3,4,5-substitution pattern (Wick, 1981), while equivalent published pharmacological data for the 4-aminomethyl isomer are absent from the peer-reviewed literature . A researcher selecting between these regioisomers for biological studies must therefore rely on the 5-isomer as the entity with literature precedent for antitumor activity.

Regioisomer Structure-activity relationship NSC repository Biological screening

Pyrogallol vs. Catechol Scaffold Differentiation for COMT Substrate/Inhibitor Applications

In catechol-O-methyltransferase (COMT) enzymology, pyrogallol (1,2,3-trihydroxybenzene) derivatives are established as more specific substrates than catechol (1,2-dihydroxybenzene) derivatives, with highest turnover rates reported for unsubstituted catechol and pyrogallol among tested substrates . Pyrogallol-based COMT inhibitors act as competitive substrates that undergo O-methylation, with dissociation constants in the micromolar range . The target compound, bearing a 3,4,5-vicinal trihydroxy substitution pattern with an aminomethyl side chain, occupies a structural niche: the trihydroxy core enables COMT recognition and methylation, while the aminomethyl substituent at the 5-position introduces a primary amine that can be further derivatized for probe or inhibitor design. This contrasts with catechol-based analogs, which lack the third hydroxyl for potential methylation at an additional site, and with simple pyrogallol, which lacks the aminomethyl handle for conjugation or immobilization .

COMT Pyrogallol Catechol O-Methylation Substrate specificity

Evidence-Backed Application Scenarios for 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide in Scientific Research


In Vivo Antitumor Pharmacology in Syngeneic Leukemia Models

Based on class-level evidence showing that trihydroxybenzylamines achieve complete suppression of tumor [³H]thymidine incorporation at doses exceeding 200 mg/kg i.p. with no detectable effect on gut or bone marrow , the target compound (as the hydroiodide salt of 3,4,5-trihydroxybenzylamine) is suited as a positive control or tool compound in murine P388 or L1210 leukemia models. Its defined salt stoichiometry facilitates accurate dose preparation, and the literature precedent enables dose-ranging studies without de novo pharmacokinetic characterization.

COMT Substrate Specificity and Inhibitor Probe Development

The pyrogallol core with a 5-aminomethyl substituent provides a scaffold for developing COMT-targeted molecular probes. The trihydroxy arrangement ensures recognition by the COMT active site as a high-turnover substrate , while the primary amine at the 5-position serves as a reactive handle for covalent conjugation to fluorophores, affinity tags, or solid supports—a functional feature absent in unsubstituted pyrogallol or simple catechol-based COMT ligands .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Quinone-Based Antitumor Agents

The target compound provides the specific 3,4,5-trihydroxybenzylamine regioisomer required for SAR studies exploring the role of hydroxyl group positioning in quinone-mediated antitumor mechanisms . Its distinct NSC identifier (NSC 329094) and literature-characterized biological activity differentiate it from the 4-aminomethyl isomer (NSC 329097), which lacks published pharmacological data. Researchers investigating the structural determinants of in vivo selectivity (tumor vs. host tissue) can use this compound as the characterized 5-isomer reference standard .

Analytical Reference Standard for Trihydroxybenzylamine Quantification

With a minimum certified purity of 95% and defined hydroiodide salt stoichiometry (MW 283.06 g/mol) , this compound can serve as a quantitative reference standard for LC-MS or HPLC method development targeting trihydroxybenzylamine metabolites. Its heavier counterion relative to the free base (MW 155.15) provides greater gravimetric precision for small-mass weighings, reducing relative error in standard curve preparation.

Quote Request

Request a Quote for 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.